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Isochroman-4-ketone derivative 1

Cat. No.: B10833609
M. Wt: 406.4 g/mol
InChI Key: WLIFEPXXMAJAQJ-XKZIYDEJSA-N
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Description

Significance of Isochroman-4-ketone Scaffold in Chemical Biology and Medicinal Chemistry

The isochroman-4-ketone scaffold is a privileged structure in medicinal chemistry due to its presence in various natural products and its proven utility in the synthesis of biologically active molecules. nih.gov This heterocyclic core is a key building block for creating compounds that can interact with various biological targets, making it a focal point for drug discovery efforts. acs.org Researchers have successfully utilized this scaffold to develop agents with potential applications in treating a range of conditions, including hypertension and diabetes. nih.govnih.gov The inherent properties of the isochroman-4-one (B1313559) ring system provide a rigid framework that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. acs.org

The significance of this scaffold is further underscored by its role in the development of inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B) and as antagonists for receptors such as the α1-adrenergic receptor. nih.govnih.gov The ability to synthesize a library of isochroman-4-one derivatives allows for systematic structure-activity relationship (SAR) studies, which are crucial for identifying lead compounds with enhanced therapeutic potential. nih.gov

Overview of Research Trajectories for Isochroman-4-ketone Derivatives

Research into isochroman-4-ketone derivatives is following several promising trajectories, primarily focused on harnessing their therapeutic potential. One major area of investigation is the synthesis of hybrid molecules, where the isochroman-4-one core is combined with other pharmacologically active moieties to create novel compounds with enhanced or synergistic effects. nih.gov For instance, researchers have designed and synthesized hybrids of isochroman-4-one derivatives with arylpiperazine moieties, known for their α1-adrenergic receptor antagonist activity, to develop new antihypertensive agents. nih.gov

Another significant research direction involves the creation of derivatives that can release signaling molecules like nitric oxide (NO). nih.gov By attaching NO-donor moieties to the isochroman-4-one scaffold, scientists aim to develop compounds with improved vasodilation properties for the treatment of hypertension. nih.gov Furthermore, the exploration of isochroman (B46142) carboxylic acid derivatives as potential anti-diabetic agents by targeting PTP1B is an active area of research. nih.gov These research efforts highlight a clear trend towards the rational design and synthesis of isochroman-4-ketone derivatives with tailored biological activities for specific therapeutic targets.

Detailed Research Findings on Isochroman-4-ketone Derivative 1

Recent studies have focused on a specific compound, referred to here as this compound, which has shown significant promise as a potent antihypertensive agent. This derivative was synthesized as part of a broader effort to develop novel α1-adrenergic receptor antagonists. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21FNO4+ B10833609 Isochroman-4-ketone derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21FNO4+

Molecular Weight

406.4 g/mol

IUPAC Name

(3Z)-3-[[1-[(4-fluorophenyl)methyl]pyridin-1-ium-4-yl]methylidene]-7,8-dimethoxy-1H-isochromen-4-one

InChI

InChI=1S/C24H21FNO4/c1-28-21-8-7-19-20(24(21)29-2)15-30-22(23(19)27)13-16-9-11-26(12-10-16)14-17-3-5-18(25)6-4-17/h3-13H,14-15H2,1-2H3/q+1/b22-13-

InChI Key

WLIFEPXXMAJAQJ-XKZIYDEJSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=[N+](C=C3)CC4=CC=C(C=C4)F)/OC2)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=[N+](C=C3)CC4=CC=C(C=C4)F)OC2)OC

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformations of Isochroman 4 Ketone Derivative 1

Oxidation Reactions of Isochroman-4-ketone Derivatives

The oxidation of the isochroman-4-one (B1313559) core can proceed at two main sites: the benzylic C-1 position of the parent isochroman (B46142) structure to form the isochroman-4-one itself, or at the ketone functionality, which can lead to ring-opening reactions.

Efficient methods have been developed for the synthesis of isochromanones through the direct oxidation of isochromans. Aerobic oxidation, which utilizes molecular oxygen as a green oxidant, is particularly noteworthy. Catalytic systems employing iron nitrate (B79036) [Fe(NO₃)₃·9H₂O] in conjunction with 4-hydroxy-TEMPO have been shown to effectively convert isochromans to their corresponding ketones at room temperature. researchgate.net Similarly, a heterogeneous tetranuclear vanadium cluster has been reported as a convenient, cost-effective, and recyclable catalyst for the aerobic oxidation of isochromans to isochromanones under mild conditions. researchgate.net A patent has also described a method using Fe(NO₃)₃·9H₂O with a fluorinated inorganic salt as an auxiliary agent for this transformation. google.com

Once the isochroman-4-one is formed, the ketone group itself is susceptible to further oxidation, often resulting in cleavage of the heterocyclic ring. Strong oxidizing agents like potassium permanganate (B83412) can break the C-C bonds adjacent to the carbonyl, leading to the formation of dicarboxylic acids. libretexts.org A more controlled oxidation is the Baeyer-Villiger reaction, where peroxycarboxylic acids such as mCPBA oxidize the cyclic ketone to the corresponding lactone (ester), a transformation of significant synthetic utility. libretexts.orgrsc.org The oxidation of various cyclic ketones to dicarboxylic acids using air or oxygen with transition metal catalysts has been studied, indicating that under certain conditions, the isochroman-4-one ring can be opened to form derivatives of phthalic acid. bibliotekanauki.pl

Table 1: Catalytic Systems for Oxidation of Isochromans to Isochromanones

Catalyst System Oxidant Key Features
Fe(NO₃)₃·9H₂O / 4-OH-TEMPO O₂ (aerobic) Room temperature reaction; convenient. researchgate.net
Tetranuclear Vanadium Cluster O₂ (aerobic) Heterogeneous, recyclable catalyst; mild conditions. researchgate.net
Fe(NO₃)₃·9H₂O / Fluorinated Salt O₂ (aerobic) Patented industrial method. google.com

Autoxidation Processes

Autoxidation refers to the spontaneous oxidation of a compound by atmospheric oxygen. For ketones, this process is typically catalyzed by a base. The mechanism involves the formation of an enolate ion upon deprotonation of the α-carbon. This nucleophilic enolate then reacts with molecular oxygen, a diradical, to initiate a radical chain reaction that can lead to various oxidized products, including α-hydroperoxy ketones, which can subsequently decompose. While specific studies on the autoxidation of isochroman-4-ketone are not widely detailed, the principles of base-catalyzed autoxidation of cyclic ketones are well-established and applicable to this system. acs.org

Reductive Transformations of Isochroman-4-ketone Derivatives

The ketone functionality at the C-4 position is readily reduced to a secondary alcohol, a fundamental transformation in the derivatization of this scaffold. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. For instance, the reduction of an isochromanone derivative with NaBH₄ has been shown to produce the corresponding alcohol with high diastereoselectivity and enantioselectivity (91% yield, 97% ee). rsc.org This transformation provides access to isochroman-4-ol (B1508723) derivatives, which are valuable intermediates for further functionalization. More complex domino reactions, such as a gold-catalyzed cycloisomerization followed by reduction, have been employed to synthesize related 1H-isochromene structures from ortho-alkynylbenzaldehydes. acs.org

Intramolecular Cyclization and Rearrangement Mechanisms

The isochroman-4-one skeleton serves as a versatile platform for constructing more complex, polycyclic systems through intramolecular reactions. These reactions benefit from the proximity of reactive sites held in place by the rigid ring system, which often leads to high efficiency and stereoselectivity. wikipedia.org

A notable example is the condensation of isochroman-4-one with ortho-aminobenzaldehyde or substituted isatins in the presence of a base like sodium ethoxide. This reaction leads to the formation of novel isochromano-[4,3-b]quinoline derivatives, effectively fusing a new heterocyclic ring onto the isochromanone framework. jlu.edu.cn

Furthermore, the isochromanone core can be assembled via intramolecular pathways. A highly stereoselective one-pot intramolecular Mannich reaction using 2-oxopropyl-2-formylbenzoates and anilines, catalyzed by a proline derivative, affords 4-aminoisochromanones with excellent cis-stereoselectivity. organic-chemistry.org In another advanced approach, a photoinduced asymmetric [4+2] cycloaddition between benzocyclobutenones and ketones generates enantioenriched 3,4-dihydroisocoumarins (a class of isochroman-1-ones). The mechanism involves the cleavage of the benzocyclobutenone to form an o-quinoid ketene (B1206846) intermediate, which then undergoes a Lewis acid-assisted radical addition and subsequent intramolecular radical-radical coupling. acs.org

Coupling Reactions and Hybrid Compound Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to isochromanone derivatives to synthesize complex hybrid molecules.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has been effectively used. wikipedia.orgyonedalabs.comorganic-chemistry.org A facile protocol has been developed for the coupling of 3-chloroisochromen-1-one with a variety of boronic acids. Using a PdCl₂(PPh₃)₂-Ruphos catalytic system, a diverse library of 3-substituted isochromen-1-ones was synthesized in excellent yields, including analogues of the natural products glomellin (B1255189) and reticulol. researchgate.net

Table 2: Suzuki-Miyaura Coupling of 3-chloroisochromen-1-one with Phenylboronic Acid

Entry Base Solvent Temperature (°C) Yield (%)
1 K₂CO₃ Toluene 110 92
2 Cs₂CO₃ Toluene 110 85
3 K₃PO₄ Toluene 110 81
4 K₂CO₃ Dioxane 100 88
5 K₂CO₃ THF 65 37

Adapted from Kumar, Y. S., et al., Tetrahedron Letters, 2017. researchgate.net

The Sonogashira coupling, which links a terminal alkyne with an organohalide, represents another potent method for derivatization. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com By analogy with the successful Suzuki coupling of halo-isochromanones, this reaction provides a pathway to introduce alkynyl moieties, which are themselves versatile functional groups for further chemistry, such as click reactions or the synthesis of extended π-systems.

Cross-dehydrogenative coupling (CDC) reactions offer an alternative, atom-economical approach. An electrochemical CDC reaction between isochroman and unactivated ketones has been developed to synthesize α-substituted isochromans, proceeding without the need for chemical oxidants. organic-chemistry.orgacs.org Oxidative CDC reactions using oxidants like DDQ have also been used to couple isochroman with nucleophiles like anisole. acs.org These methods highlight the reactivity of the C-1 position, which can be exploited to form hybrid structures. Building on this concept, isochroman-4-one hybrids bearing an arylpiperazine moiety have been synthesized and evaluated as potential antihypertensive agents. nih.gov

Reaction Mechanisms in Asymmetric Synthesis

The development of asymmetric methods to control the stereochemistry of isochromanone derivatives is crucial for their application in medicinal chemistry. Several catalytic strategies have been devised, with reaction mechanisms elucidated through experimental and computational studies.

One efficient approach involves a cascade reaction initiated by the reaction of a diazo compound with a carboxylic acid. An asymmetric synthesis of isochromanone derivatives bearing vicinal quaternary stereocenters was achieved through a Z-selective-1,3-O-H insertion followed by an aldol (B89426) cyclization. rsc.org This cascade is enabled by a dual catalytic system comprising an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex. A proposed transition state model suggests that the chiral Lewis acid coordinates to the carbonyl group of an enol intermediate, facilitating a highly stereocontrolled aldol reaction that determines the final product's configuration. rsc.org

Organocatalysis also provides a powerful tool for the asymmetric synthesis of isochromanone derivatives. As mentioned previously, 4-aminoisochromanones can be synthesized with high enantiomeric excess (up to 99% ee) via an intramolecular Mannich reaction. This reaction is catalyzed by a chiral secondary amine, such as a tetrazole-substituted proline derivative, which activates the substrates through the formation of a transient enamine and imine, directing the subsequent cyclization to proceed with high facial selectivity. organic-chemistry.org

Photo-driven reactions have also been rendered asymmetric. The [4+2] cycloaddition of benzocyclobutenones with ketones proceeds through a C-C bond activation initiated by a chiral Lewis acid-assisted radical addition of the triplet-state ketone to the benzocyclobutenone, followed by an intramolecular radical-radical coupling to form the final enantioenriched product. acs.org

Table 3: Examples of Asymmetric Synthesis of Isochromanone Derivatives

Reaction Type Catalyst System Stereoselectivity
OH Insertion/Aldol Cascade Rh₂(OAc)₄ / Chiral N,N'-Dioxide-Fe(OTf)₂ Good to excellent ee. rsc.org
Intramolecular Mannich Tetrazole-substituted Proline up to 99:1 dr, up to 99% ee. organic-chemistry.org
Photoinduced [4+2] Cycloaddition Chiral N,N'-Dioxide-Sc(OTf)₃ 85-99% ee. acs.org

Preclinical Biological Evaluation and Mechanistic Dissection of Isochroman 4 Ketone Derivative 1

Target Identification and Molecular Mechanism of Action

The biological effects of Isochroman-4-ketone derivative 1 and its analogs are attributed to their ability to interact with a range of molecular targets, leading to the modulation of critical cellular functions. The following subsections detail the identified mechanisms of action.

Disruption of Bacterial Cell Membranes or Inhibition of Essential Enzymes

While direct studies on "this compound" regarding its antibacterial mechanism are not extensively available, research on related chromen-4-one and thiochroman-4-one (B147511) derivatives provides insights into potential modes of action. For instance, novel dithiocarbamate-containing 4H-chromen-4-one derivatives have demonstrated notable antibacterial activity. nih.gov Scanning electron microscopy of bacteria treated with these compounds revealed significant morphological changes, including the rupture and deformation of bacterial cell membranes. nih.gov This suggests that one possible mechanism of antibacterial action for this class of compounds is the physical disruption of the cell envelope, leading to loss of cellular integrity and subsequent cell death.

Furthermore, studies on spiropyrrolidines combined with thiochroman-4-one or chroman-4-one scaffolds have shown that these hybrid molecules possess significant antimicrobial properties. mdpi.comresearchgate.net The structure-activity relationship (SAR) analyses from these studies indicate that the core heterocyclic structure is crucial for the observed biological activity. mdpi.comresearchgate.net Although the precise enzymatic inhibition targets for these specific isochroman-4-one (B1313559) derivatives are not fully elucidated in the provided context, the broad-spectrum activity of related quinone-based compounds against various pathogens often involves the inhibition of essential enzymes, such as those involved in DNA replication or cell wall synthesis.

Table 1: Antibacterial Activity of Chromen-4-one Derivatives

Compound Target Pathogen Mechanism of Action Reference
Dithiocarbamate-containing 4H-chromen-4-one derivatives Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri Cell membrane rupture and deformation nih.gov
Spiropyrrolidines with thiochroman-4-one/chroman-4-one scaffolds Various bacterial and fungal strains Not fully elucidated, but SAR indicates core structure is key mdpi.comresearchgate.net

Induction of Apoptosis and Modulation of Signaling Pathways in Cancer Cells

The potential of isochroman (B46142) derivatives to modulate apoptosis, or programmed cell death, is a key area of investigation in cancer research. The targeted induction of apoptosis in cancer cells is a highly sought-after therapeutic strategy. nih.gov While specific studies on the pro-apoptotic effects of "this compound" in cancer cells are not detailed in the provided search results, the broader class of isochroman compounds has been shown to interact with signaling pathways that regulate cell survival and death.

In a study investigating a novel isochroman derivative, ISO-9, it was found to inhibit apoptosis in vascular endothelial cells. nih.gov This anti-apoptotic effect was mediated by depressing the levels of integrin beta4, p53, and reactive oxygen species (ROS). nih.gov While this particular study demonstrates an anti-apoptotic effect in a non-cancerous cell line, it highlights the ability of the isochroman scaffold to modulate key signaling molecules involved in cell fate decisions. The dysregulation of signaling pathways such as PI3K/Akt and Ras-ERK is a common feature in many cancers, and these pathways are known to be influenced by various small molecules. nih.gov The interaction of isochroman derivatives with these or other oncogenic signaling pathways could potentially be harnessed to induce apoptosis in malignant cells. Further research is necessary to specifically elucidate the pro-apoptotic potential and the precise signaling pathways modulated by this compound in the context of cancer.

α1-Adrenergic Receptor Antagonism and Vasodilation

Certain isochroman-4-one hybrids have been identified as potent α1-adrenergic receptor antagonists. This activity is significant due to the role of α1-adrenergic receptors in smooth muscle contraction and blood pressure regulation. Antagonism of these receptors leads to vasodilation and a subsequent lowering of blood pressure.

In the pursuit of new antihypertensive agents, a series of hybrids combining the isochroman-4-one scaffold with an arylpiperazine moiety, a known pharmacophore for α1-antagonism, were designed and synthesized. Several of these hybrid compounds demonstrated potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. This suggests that the isochroman-4-one structure can serve as a valuable template for the development of novel antihypertensive drugs that function through the blockade of α1-adrenergic signaling.

β1-Adrenoceptor Blocking Effects

In addition to α1-adrenergic antagonism, isochroman-4-one derivatives have been explored for their β1-adrenoceptor blocking activity. The β1-adrenoceptors are predominantly located in the heart, and their blockade is a cornerstone of treatment for various cardiovascular diseases, including hypertension.

Research into novel hybrids of a natural isochroman-4-one with an isopropanolamine moiety has yielded compounds with significant β1-adrenoceptor blocking effects. One particular derivative, by hybridizing an N-isopropyl substituted isopropanolamine functionality to a phenolic oxygen of the isochroman-4-one, exhibited a potent β1-adrenoceptor blocking effect that was comparable to the well-established β-blocker, propranolol. This finding underscores the potential of the isochroman-4-one scaffold in designing new cardiovascular drugs with targeted β1-blocking activity.

Retinoid-X-Receptor (RXR) Agonism and Nuclear Receptor Pathways

Isochroman analogs have emerged as potent and selective agonists for the Retinoid-X-Receptor (RXR). RXRs are nuclear receptors that play a pivotal role in regulating gene transcription involved in various physiological processes, including cell differentiation and apoptosis. nih.gov

Studies on novel analogs of bexarotene, an FDA-approved RXR agonist, have incorporated an isochroman ring substitution. nih.gov These isochroman-containing analogs were synthesized and evaluated for their ability to induce RXR agonism. nih.gov The results indicated that modifying potent rexinoids with the isochroman group can lead to compounds with increased RXR selectivity and improved anti-proliferative characteristics in leukemia models. nih.govnih.gov This highlights the potential of isochroman-based compounds in the development of next-generation rexinoids with enhanced therapeutic profiles and reduced off-target effects. nih.govnih.gov

Table 2: Activity of Isochroman Analogs as RXR Agonists

Compound Type Biological Activity Key Finding Reference
Isochroman analogs of bexarotene Retinoid-X-Receptor (RXR) Agonism Increased RXR selectivity and improved anti-proliferative characteristics in leukemia models. nih.govnih.gov

Nitric Oxide (NO) and Hydrogen Sulfide (B99878) (H2S) Releasing Properties

The exploration of isochroman-4-ketone derivatives has extended to the development of hybrid compounds capable of releasing gaseous signaling molecules like nitric oxide (NO) and hydrogen sulfide (H2S). This strategy aims to combine the inherent biological activities of the isochroman-4-one scaffold with the well-documented therapeutic effects of NO and H2S, such as vasodilation and cardioprotection.

A series of novel NO-releasing isochroman-4-one derivatives were synthesized by coupling NO-donor moieties with (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] and its analogue. nih.gov An in vitro NO-releasing assay demonstrated that several of these derivatives, namely compounds Ia, Id, IIIb, and IIIe , were capable of releasing significant amounts of nitric oxide. nih.gov This property is a key mechanistic aspect, suggesting that the therapeutic effects of these compounds may be, at least in part, attributable to the localized release of NO.

Similarly, researchers have designed and synthesized novel H2S-releasing isochroman-4-one derivatives by conjugating H2S-releasing donors with analogues of (±)-XJP. nih.gov An H2S-releasing assay confirmed that some of these hybrid compounds exhibited excellent H2S-generating capabilities. nih.gov One particular hybrid, designated 13-E , was created by attaching p-hydroxythiobenzamide (an H2S donor) to an analogue of the natural product XJP. This compound, 13-E , demonstrated a notable ability to generate H2S. nih.gov The capacity of these derivatives to release H2S points to a potential mechanism for their observed biological effects, leveraging the established roles of H2S in cardiovascular physiology. nih.govnih.gov

The following table summarizes the gas-releasing properties of selected isochroman-4-ketone derivatives.

DerivativeGas ReleasedFinding
Ia, Id, IIIb, IIIe Nitric Oxide (NO)Released the maximum amount of NO in an in vitro assay. nih.gov
13-E Hydrogen Sulfide (H2S)Exhibited excellent H2S-generating ability. nih.gov
Various Hybrids Hydrogen Sulfide (H2S)A series of derivatives showed excellent H2S generating ability. nih.gov

Preclinical In Vivo Model Studies (Non-Human)

The therapeutic potential of isochroman-4-ketone derivatives as antihypertensive agents has been investigated in spontaneously hypertensive rats (SHRs), a well-established animal model of human essential hypertension.

Studies on NO-releasing isochroman-4-one derivatives have shown significant antihypertensive activity. nih.gov Specifically, compounds Ia, IIIb, and IIIe demonstrated a maximum reduction in blood pressure of nearly 40% in SHRs. nih.gov This effect was noted to be markedly superior to that of the parent compounds and comparable to the antihypertensive drug captopril. nih.govresearchgate.net

Another novel hybrid of natural isochroman-4-one, compound IIId , which bears an N-substituted isopropanolamine moiety, also exhibited potent antihypertensive effects. In SHRs, compound IIId significantly reduced both systolic and diastolic blood pressure by over 40%. nih.gov This reduction was more pronounced than that observed with the lead compound, 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), and its analogue XJP-B. nih.gov

Furthermore, a novel H2S-releasing isochroman-4-one derivative was found to have potent in vivo antihypertensive activity in SHRs, with a maximum antihypertensive amplitude of about 27%. nih.gov This effect was more potent than that of the lead compound (±)-XJP. nih.gov These findings from preclinical studies in SHRs suggest that the hybridization of isochroman-4-one with NO or H2S donors is a promising strategy for developing new antihypertensive agents. nih.govnih.gov

The table below presents the antihypertensive effects of specific isochroman-4-ketone derivatives in spontaneously hypertensive rats.

DerivativeKey Finding in Spontaneously Hypertensive Rats (SHRs)
Ia, IIIb, IIIe Produced a maximum blood pressure reduction of nearly 40%. nih.gov
IIId Significantly reduced systolic and diastolic blood pressure by over 40%. nih.gov
H2S-releasing derivative Showed a maximum antihypertensive amplitude of approximately 27%. nih.gov

Structure Activity Relationship Sar Studies and Analog Design Pertaining to Isochroman 4 Ketone Derivative 1

Impact of Substituent Modifications on Biological Potency

The biological potency of isochroman-4-ketone derivative 1 can be significantly altered by modifying the substituents on its core structure. The process of modifying a hit compound with various chemical groups is a cornerstone of the hit-to-lead and lead optimization phases of drug development. gardp.org These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The nature and position of substituents on the aromatic ring of the isochroman-4-ketone scaffold play a critical role in determining biological activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can modulate the molecule's reactivity and its ability to bind to target proteins. mdpi.comresearchgate.net

Research on related heterocyclic ketones demonstrates that compounds with electron-withdrawing groups, such as fluoro (F), chloro (Cl), bromo (Br), and nitro (NO₂), often exhibit promising biological activity. nih.gov Conversely, the presence of strong electron-donating groups, like hydroxyl (OH) and methoxy (B1213986) (OMe), can lead to lower activity. nih.gov Methoxy groups, for instance, are known to increase a compound's lipophilicity, which can enhance its ability to cross biological membranes, but the electronic effect itself may not always be favorable for potency. researchgate.net Studies on 2,2-dimethylchroman-4-one (B181875) derivatives, a structurally similar scaffold, confirm that electron-donating groups cause an upfield shift in NMR signals due to increased shielding, while electron-withdrawing groups cause a downfield shift, indicating a clear impact on the electronic environment of the core structure. mdpi.com

The position of the substituent is equally important. In studies of ketone-isobenzofuranone hybrids, ortho-substituted derivatives were found to be more potent than their meta- and para-substituted counterparts. nih.gov Similarly, for certain bioactive indazole derivatives, substitution at the ortho position of a benzene (B151609) ring resulted in significantly better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights that both the electronic nature and the spatial location of a substituent are key variables in the design of potent isochroman-4-ketone analogs.

Table 1: Conceptual Summary of Substituent Effects on Biological Potency

Substituent TypeGeneral Electronic EffectExample GroupsTypical Impact on Potency
Activating GroupsElectron-Donating-OH, -OMe, -CH₃Often associated with lower or moderate activity nih.gov
Deactivating GroupsElectron-Withdrawing-F, -Cl, -Br, -NO₂, -CF₃Frequently associated with enhanced activity nih.govnih.gov

Most natural products and their derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov The three-dimensional arrangement of atoms, or stereochemistry, has a profound impact on a drug's action because biological targets like enzymes and receptors are themselves chiral. nih.govnih.gov A drug's interaction with its target is often compared to a key fitting into a lock; only one enantiomer may have the correct 3D shape to bind effectively and elicit a pharmacological response. nih.gov

The significance of stereochemistry is evident in studies of various bioactive molecules. For instance, in the case of 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, while their enantiomers and diastereoisomers were significantly less potent or inactive. nih.gov This suggests that the stereochemistry is critical not only for target binding but also for recognition by cellular transport systems. nih.gov Similarly, systematic studies of chiral rhenium complexes have shown that different diastereomers can exhibit markedly different cytotoxic values against cancer cell lines, underscoring the impact of chirality on biological activity. researchgate.net Therefore, for this compound, which may possess chiral centers, the specific stereoisomer is expected to be a critical determinant of both its potency and its selectivity for its biological target.

Design and Synthesis of Novel Hybrid Compounds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single new molecule. nih.gov The goal is to produce a hybrid compound that possesses the combined biological activities of its parent moieties, potentially leading to enhanced potency, improved selectivity, or a novel mechanism of action. nih.govrsc.org

This strategy has been successfully applied to the isochroman-4-one (B1313559) scaffold. In one study, a series of novel hybrids were designed and synthesized by combining the structure of 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP), a natural product with moderate antihypertensive activity, with an arylpiperazine moiety, which is the key pharmacophore of the known α₁-adrenergic receptor antagonist naftopidil (B1677906). nih.gov The resulting hybrid compounds were evaluated for their ability to act as α₁-adrenergic receptor antagonists for the potential treatment of hypertension. nih.gov

The biological evaluation revealed that several of the hybrid compounds exhibited potent vasodilation effects and α₁-adrenergic receptor antagonistic activity. nih.gov Specifically, compounds 6c, 6e, 6f, 6g, 6h, 6m, and 6q were identified as having significant potency. nih.gov The most active compound from this series, 6e , was found to reduce blood pressure in spontaneously hypertensive rats to a degree comparable to naftopidil, demonstrating the success of the hybridization approach in enhancing the potency of the original isochroman-4-one lead compound. nih.gov

Table 2: Biological Activity of Selected Isochroman-4-one Hybrid Compounds

Compound IDParent ScaffoldsTargetReported Biological Activity
6c, 6e, 6f, 6g, 6h, 6m, 6q Isochroman-4-one and Arylpiperazineα₁-Adrenergic ReceptorPotent in vitro vasodilation and α₁-adrenergic receptor antagonistic activity nih.gov
6e Isochroman-4-one and Arylpiperazineα₁-Adrenergic ReceptorSignificant reduction of systolic and diastolic blood pressure in spontaneously hypertensive rats, comparable to naftopidil nih.gov

Ligand Efficiency and Druggability Considerations (Preclinical Context)

In the preclinical stages of drug discovery, it is not enough for a compound to be potent; it must also possess "druglike" properties. Ligand efficiency (LE) is a key metric used to assess the quality of a hit or lead compound and to guide its optimization. nih.govnih.gov LE relates the binding affinity (potency) of a molecule to its size, typically measured by the number of non-hydrogen atoms. nih.gov It essentially quantifies how efficiently a molecule uses its atoms to bind to its target.

Computational and Theoretical Investigations of Isochroman 4 Ketone Derivative 1

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a small molecule ligand, such as an isochroman-4-one (B1313559) derivative, into the binding site of a target protein. These studies are crucial for estimating the binding affinity and understanding the interaction patterns that stabilize the ligand-protein complex.

While specific docking studies for a compound designated "derivative 1" are not found, the literature contains numerous examples of isochroman-4-one derivatives being docked into the active sites of various enzymes and receptors. For instance, novel hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 have been designed and evaluated as potential antihypertensive agents by docking them into the α1-adrenergic receptor. nih.gov

Protein-Ligand Interactions and Binding Modes

Successful docking simulations reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These interactions are fundamental to the stability of the complex and the biological activity of the ligand. For example, in studies of related heterocyclic compounds, specific amino acid residues in the active site of a target protein are identified as being crucial for binding. The analysis of these binding modes provides a rational basis for modifying the chemical structure of the ligand to improve its affinity and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. While docking provides a static picture of the binding mode, MD simulations can confirm the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. These simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, considering the forces between particles. This allows for a more realistic representation of the biological system. For related isoxazole (B147169) derivatives, MD simulations have been used to understand the change in the dynamicity of the protein backbone and the ligand after docking.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties (such as the distribution of electron density), and reactivity of a compound. These calculations are often used to determine optimized molecular structures, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding chemical reactivity. Although no specific DFT studies on "isochroman-4-ketone derivative 1" were found, DFT has been applied to related structures to elucidate their mechanistic pathways in chemical reactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds. These models are built by correlating variations in the physicochemical properties (descriptors) of a set of molecules with their experimentally determined biological activities.

While no QSAR models have been published for a series containing "this compound," QSAR studies are common for other classes of heterocyclic compounds, such as isoquinoline (B145761) derivatives, where they are used to guide the optimization of lead compounds. japsonline.com For a QSAR model to be developed for isochroman-4-ketone derivatives, a dataset of compounds with a range of structural variations and corresponding biological activity data would be required.

Novel Applications and Future Prospects of Isochroman 4 Ketone Derivative 1 in Research

Isochroman-4-ketone Derivatives as Building Blocks in Organic Synthesis

The isochroman-4-one (B1313559) core serves as a versatile foundation for the construction of more complex molecular architectures. Organic chemists have developed numerous synthetic strategies to access and functionalize this scaffold. One of the most direct methods is the oxa-Pictet-Spengler reaction, which involves the cyclization of aldehydes and alcohols. nih.gov While traditionally more efficient with benzaldehyde (B42025) derivatives, recent advancements have expanded its use to include ketone and aliphatic aldehyde derivatives. nih.gov

Other significant synthetic approaches include transition metal-catalyzed C-H activation, alkylation of oxocarbenium ions generated from existing isochromans, and oxa-Michael reactions. nih.gov Electrochemical cross-dehydrogenative coupling reactions have also emerged as an efficient and environmentally friendly method for creating α-substituted isochromans without the need for external oxidants. organic-chemistry.org For instance, isochroman-4-one itself can be condensed with compounds like o-aminobenzaldehyde or isatins to produce novel quinoline (B57606) derivatives, some of which have shown promising antiphlogistic (anti-inflammatory) activity. jlu.edu.cn

Researchers have also successfully synthesized specialized derivatives, such as 4-chalcogenyl-1H-isochromen-1-ones, through electrophilic cyclization, demonstrating the scaffold's tolerance to various functional groups. acs.org The synthesis of specific stereoisomers, like the trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones, allows for detailed structural and spectroscopic analysis, which is crucial for understanding their chemical properties. nih.gov

Table 1: Synthetic Methodologies for Isochroman (B46142) Derivatives

Method Description Key Features Reference(s)
Oxa-Pictet-Spengler Reaction Cyclization of an alcohol with an aldehyde or ketone. Direct route to the isochroman core. nih.gov nih.gov
Electrochemical C-H Coupling Cross-dehydrogenative coupling between isochroman and unactivated ketones. High atom economy, mild conditions, no external oxidants. organic-chemistry.org organic-chemistry.org
Condensation Reactions Reaction of isochromanone with various reagents like isatins. Yields complex heterocyclic structures like quinoline analogues. jlu.edu.cn jlu.edu.cn
Electrophilic Cyclization Cyclization of 2-alkynylaryl esters with diorganyl dichalcogenides. Produces specialized derivatives like 4-chalcogenyl-1H-isochromen-1-ones. acs.org acs.org

| Transition-Metal-Free Coupling | Coupling of triorganoindium reagents with isochroman acetals. | Efficiently produces 1-substituted isochromans. organic-chemistry.org | organic-chemistry.org |

Potential as Chemical Probes for Biological Pathways

The inherent biological activity of the isochroman-4-ketone framework makes its derivatives excellent candidates for development as chemical probes. These probes are essential tools for elucidating complex biological pathways. By modifying the core structure, researchers can design molecules that interact with specific biological targets, such as enzymes or receptors. ontosight.ai

For example, a series of isochroman-4-one hybrids bearing an arylpiperazine moiety were designed and synthesized to act as novel α1-adrenergic receptor antagonists. nih.gov The most potent of these compounds demonstrated significant vasodilation and antihypertensive effects, highlighting their potential to probe the function and regulation of α1-adrenergic receptors in cardiovascular pathways. nih.gov

Furthermore, advanced synthetic techniques now allow for the site-selective functionalization of complex molecules. acs.org This precision enables the introduction of reporter groups or reactive functionalities, such as alkynes, onto the isochroman-4-ketone scaffold. acs.org These tagged molecules can then be used in pull-down assays or imaging studies to identify binding partners and map their interactions within the cell, thereby illuminating their mechanism of action.

Exploration of Isochroman-4-ketone Derivatives in Chemical Biology

The field of chemical biology leverages chemical tools to study and manipulate biological systems. Isochroman-4-ketone derivatives have proven to be valuable in this arena due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai

A notable application is the development of novel antihypertensive agents. Starting from the naturally occurring 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), which has moderate antihypertensive activity, researchers created a library of hybrids. nih.gov Biological evaluation of these compounds led to the identification of a derivative, compound 6e, with potency comparable to the established drug naftopidil (B1677906), validating the use of the isochroman-4-one scaffold for creating new therapeutic candidates. nih.gov

The versatility of this scaffold is further demonstrated in the late-stage modification of existing drugs. For instance, iridium(III) catalysis has been used to achieve regiodivergent C-H alkynylation on analogues of drugs like celecoxib (B62257) and ketoprofen, which contain ketone functionalities. acs.org This strategy allows for the rapid generation of molecular diversity, creating libraries of drug analogues that can be screened for improved efficacy or novel biological functions. acs.org

Table 2: Bioactive Isochroman-4-one Derivatives

Derivative Class Target/Activity Significance Reference(s)
Arylpiperazine Hybrids α1-Adrenergic Receptor Antagonist Development of potent antihypertensive agents. nih.gov nih.gov
Cinchophen Analogues Anti-inflammatory Potential for new anti-inflammatory drugs. jlu.edu.cn jlu.edu.cn
General Isochromans Antioxidant, Anticancer Broad therapeutic potential. ontosight.ai ontosight.ai

| Modified Drug Analogues | Various (e.g., Celecoxib) | Rapid construction of molecular libraries for drug discovery. acs.org | acs.org |

Role in Natural Product Chemistry and Biosynthetic Studies

The isochroman motif is a recurring structural unit in a multitude of bioactive natural products. researchgate.net This makes the isochroman-4-ketone core a valuable building block in the total synthesis of these complex molecules. nih.gov A key example is 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), a polyphenolic natural product that has served as a lead compound for further medicinal chemistry efforts. nih.gov

Understanding the biosynthesis of natural products is a fundamental goal of chemical biology. While chiral natural products are typically produced as a single enantiomer in an organism, the occasional occurrence of both enantiomers in nature presents a fascinating puzzle. nih.gov Studies into the enzymes responsible for these transformations, such as the enantiomeric pinene cyclases, provide insight into how nature achieves such stereochemical control. nih.gov Although the specific biosynthetic pathway for many isochroman-4-ketone natural products is still under investigation, it is believed to involve complex enzymatic cyclizations. The study of related compounds, like 1,4-naphthoquinones, whose biosynthesis often involves the shikimate pathway, can offer clues. scienceopen.com

The synthesis and study of isochroman-4-ketone derivatives contribute significantly to natural product chemistry by providing access to rare or difficult-to-isolate compounds and enabling the creation of novel analogues with potentially enhanced biological properties.

Addressing Research Gaps and Future Research Directions

Despite significant progress, several research gaps and exciting future directions remain in the study of isochroman-4-ketone derivatives.

Elucidation of Biosynthetic Pathways: A primary area for future research is the detailed elucidation of the biosynthetic pathways leading to naturally occurring isochroman-4-ketones. Identifying and characterizing the enzymes involved would not only solve a fundamental scientific question but could also enable the biocatalytic production of these compounds.

Expansion of Synthetic Methodologies: While many synthetic methods exist, the development of more efficient, stereoselective, and environmentally benign strategies remains a priority. nih.govorganic-chemistry.org Future work should focus on expanding the substrate scope of existing reactions and discovering novel transformations to access unprecedented isochroman-4-ketone architectures.

Development of Advanced Chemical Probes: There is a significant opportunity to design and synthesize more sophisticated chemical probes based on the isochroman-4-ketone scaffold. This includes creating photoaffinity probes, fluorescently labeled derivatives, and molecules for targeted protein degradation to dissect complex biological processes with greater precision. acs.org

Systematic Structure-Activity Relationship (SAR) Studies: For many of the observed biological activities, comprehensive SAR studies are lacking. Future research should involve the systematic synthesis and biological evaluation of derivative libraries to build clear models that correlate specific structural features with biological function. This will accelerate the development of compounds with optimized potency and selectivity, as demonstrated by the successful optimization of antihypertensive agents. nih.gov

Exploration of New Therapeutic Areas: The known antioxidant, anti-inflammatory, and antihypertensive properties of isochroman-4-ketone derivatives suggest that their therapeutic potential may extend to other disease areas. ontosight.ainih.gov Future screening efforts should explore their efficacy in areas such as neurodegenerative diseases, metabolic disorders, and other cancers.

By addressing these research gaps, the scientific community can continue to unlock the full potential of isochroman-4-ketone derivatives as versatile tools in organic synthesis, chemical biology, and drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isochroman-4-ketone derivative 1, and what factors influence reaction yields and purity?

  • Answer : The synthesis typically involves cyclization reactions of substituted phenols or ketones under acidic or catalytic conditions. Key factors affecting yield and purity include solvent polarity, temperature control, and catalyst selection (e.g., Lewis acids). Characterization requires NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular confirmation. Ensure reproducibility by documenting reaction parameters (stoichiometry, time) and validating purity through multiple analytical methods .

Q. What analytical techniques are most reliable for characterizing this compound, and how should data be validated?

  • Answer : A combination of spectroscopic and chromatographic methods is critical:

  • NMR : Confirm structural integrity and regioselectivity.
  • HPLC/GC : Assess purity and detect impurities.
  • FT-IR : Identify functional groups (e.g., ketone C=O stretch near 1700 cm⁻¹).
  • X-ray crystallography : Resolve ambiguous stereochemistry.
    Validate data by cross-referencing results with literature spectra and repeating experiments under controlled conditions. Report detection limits and instrument calibration details .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. To address this:

  • Replicate experiments using standardized protocols (e.g., OECD guidelines).
  • Compare results with prior studies, noting differences in experimental design (e.g., solvent used, incubation time).
  • Perform meta-analyses of published data to identify trends or outliers .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or stability of this compound under varying conditions?

  • Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., nucleophilic ketone groups). Molecular dynamics simulations assess stability in solvated environments. Validate predictions by correlating computational results with experimental kinetics data (e.g., Arrhenius plots for thermal decomposition) .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

  • Answer : Use chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Optimize reaction parameters (temperature, solvent polarity) to minimize racemization. Report ee values with error margins and statistical significance (e.g., p < 0.05) .

Q. How do structural modifications to this compound impact its pharmacokinetic properties?

  • Answer : Introduce substituents at non-critical positions (e.g., C-3 or C-5) to enhance solubility or metabolic stability. Use in vitro assays (e.g., microsomal stability tests) and logP measurements to evaluate changes. Compare modified derivatives with the parent compound using dose-response curves and bioavailability studies .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

  • Answer : Nonlinear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Use ANOVA to compare efficacy across derivatives. For high-dimensional data (e.g., omics), apply principal component analysis (PCA) or machine learning algorithms to identify critical variables. Ensure transparency by reporting confidence intervals and p-values .

Analytical Techniques Comparison Table

Technique Application Detection Limit Key Parameters
NMR SpectroscopyStructural confirmation, stereochemistry~1 mmol/LSolvent compatibility, signal-to-noise ratio
HPLCPurity assessment, impurity profiling0.1% (w/w)Column type, mobile phase gradient
X-ray CrystallographyAbsolute configuration determinationSingle crystalCrystal quality, resolution (<1 Å)
DFT CalculationsReactivity predictionN/ABasis set, solvation model

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.